1-(2-Methoxyphenoxy)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride 1-(2-Methoxyphenoxy)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride
Brand Name: Vulcanchem
CAS No.: 1185334-59-1
VCID: VC7162936
InChI: InChI=1S/C21H28N2O4.2ClH/c1-25-19-8-4-3-7-18(19)23-13-11-22(12-14-23)15-17(24)16-27-21-10-6-5-9-20(21)26-2;;/h3-10,17,24H,11-16H2,1-2H3;2*1H
SMILES: COC1=CC=CC=C1N2CCN(CC2)CC(COC3=CC=CC=C3OC)O.Cl.Cl
Molecular Formula: C21H30Cl2N2O4
Molecular Weight: 445.38

1-(2-Methoxyphenoxy)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride

CAS No.: 1185334-59-1

Cat. No.: VC7162936

Molecular Formula: C21H30Cl2N2O4

Molecular Weight: 445.38

* For research use only. Not for human or veterinary use.

1-(2-Methoxyphenoxy)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride - 1185334-59-1

Specification

CAS No. 1185334-59-1
Molecular Formula C21H30Cl2N2O4
Molecular Weight 445.38
IUPAC Name 1-(2-methoxyphenoxy)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol;dihydrochloride
Standard InChI InChI=1S/C21H28N2O4.2ClH/c1-25-19-8-4-3-7-18(19)23-13-11-22(12-14-23)15-17(24)16-27-21-10-6-5-9-20(21)26-2;;/h3-10,17,24H,11-16H2,1-2H3;2*1H
Standard InChI Key IBPQNVADMRTUJP-UHFFFAOYSA-N
SMILES COC1=CC=CC=C1N2CCN(CC2)CC(COC3=CC=CC=C3OC)O.Cl.Cl

Introduction

Chemical Identity

IUPAC Name:
1-(2-Methoxyphenoxy)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride

Molecular Formula:
C20H28Cl2N2O4

Molecular Weight:
431.36 g/mol

This compound contains a piperazine ring substituted with methoxyphenyl groups and a propanol chain functionalized with a methoxyphenoxy group.

Key Functional Groups:

  • Piperazine Ring: A six-membered heterocyclic ring containing two nitrogen atoms.

  • Methoxyphenyl Groups: Substituted benzene rings with methoxy (-OCH3_3) groups at specific positions.

  • Phenoxy Group: A phenyl group attached to an oxygen atom.

  • Propanol Chain: A three-carbon chain terminating in a hydroxyl (-OH) group.

Synthesis Pathway

The synthesis of 1-(2-Methoxyphenoxy)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride typically involves:

  • Preparation of the Piperazine Core:
    Starting with commercially available piperazine derivatives, selective alkylation introduces the methoxyphenyl substituents.

  • Attachment of the Propanol Chain:
    The hydroxyl-functionalized propanol chain is introduced via nucleophilic substitution or reductive amination reactions.

  • Formation of the Dihydrochloride Salt:
    The free base is treated with hydrochloric acid to form the dihydrochloride salt, enhancing stability and water solubility.

Potential Pharmacological Uses:

The compound’s structural features suggest it may function as:

  • CNS Agent: Piperazine derivatives are often explored for central nervous system activity, including anxiolytic or antipsychotic effects.

  • Beta-Adrenergic Blocker Analogue: The propanol chain could mimic beta-blockers used in cardiovascular therapies.

Research Interests:

Due to its complex structure, this compound may be investigated for:

  • Receptor Binding Studies: Interaction with adrenergic or serotonin receptors.

  • Drug Development: As a lead molecule for designing new therapeutic agents.

Spectroscopic Techniques:

Characterization involves methods such as:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical environment of hydrogen and carbon atoms.

  • Mass Spectrometry (MS): For molecular weight determination.

  • Infrared Spectroscopy (IR): To identify functional groups like hydroxyl (-OH) and aromatic rings.

Chromatographic Techniques:

High-performance liquid chromatography (HPLC) is used to assess purity and stability.

Safety and Handling

While specific toxicity data for this compound is unavailable, general precautions for handling piperazine derivatives include:

  • Avoid inhalation or skin contact.

  • Use personal protective equipment (PPE) in laboratory settings.

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